8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Xanthine Oxidase Enzyme Inhibition Methylxanthine Pharmacology

The compound 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 5426-57-3 / 805182-59-6), systematically named 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione and also referred to as 8-(aminomethyl)theophylline, is a synthetic methylxanthine derivative. It belongs to the purine-2,6-dione class and is characterized by a primary aminomethyl substituent at the C8 position, distinguishing it from the parent theophylline scaffold.

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
Cat. No. B11894083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)NC(=O)N2C)CN
InChIInChI=1S/C8H11N5O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3,9H2,1-2H3,(H,11,14,15)
InChIKeyOXGPETZUBRRFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione – A Procurement-Oriented Profile for a Differentiated Xanthine Scaffold


The compound 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 5426-57-3 / 805182-59-6), systematically named 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione and also referred to as 8-(aminomethyl)theophylline, is a synthetic methylxanthine derivative [1]. It belongs to the purine-2,6-dione class and is characterized by a primary aminomethyl substituent at the C8 position, distinguishing it from the parent theophylline scaffold . This structural feature imparts distinct hydrogen-bonding capacity and nucleophilic reactivity, positioning the compound as a versatile advanced intermediate and a candidate for profiling in enzyme inhibition studies.

Why 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Unfunctionalized Xanthine Analogs


Generic substitution of this compound with simpler methylxanthines such as theophylline or caffeine would eliminate the primary aminomethyl handle essential for downstream conjugation, heterocycle formation, and targeted covalent inhibition strategies. Even among 8-substituted xanthines, the specific combination of a free -CH2NH2 group with the 3,7-dimethyl-2,6-dione core generates a unique hydrogen-bond donor/acceptor topology and nucleophilic center that directly impacts enzyme binding kinetics [1]. Commercially available 8-aminotheophylline (CAS 19410-53-8) and 8-(dimethylamino)theophylline (CAS 5426-47-1) lack the methylene spacer or possess a tertiary amine, respectively, resulting in different steric accommodation, basicity, and electrostatic surface potentials that yield divergent bioactivity profiles [2].

Quantitative Differentiators for 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Against In-Class and Functional Analogs


Nanomolar Xanthine Oxidase Inhibition Demonstrated for 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

The target compound exhibits nanomolar inhibitory activity against xanthine oxidase (Ki = 55 nM, non-competitive inhibition by Lineweaver-Burk analysis; IC50 = 65 nM in an immobilized capillary enzyme reactor assay) [1]. This potency exceeds that of theophylline, which shows IC50 values typically above 100 µM in comparable xanthine oxidase inhibition assays [2]. The significant gain in potency is attributed to the aminomethyl group at C8, which likely engages in additional electrostatic or hydrogen-bonding interactions within the enzyme active site.

Xanthine Oxidase Enzyme Inhibition Methylxanthine Pharmacology

Physicochemical Differentiation: Computed LogP and TPSA of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Relative to Caffeine and Theophylline

The target compound displays an XLogP3 of -1.1 and a topological polar surface area (TPSA) of 95.3 Ų [1]. In comparison, caffeine has an XLogP3 of -0.07 and TPSA of 61.8 Ų, while theophylline has XLogP3 of -0.02 and TPSA of 67.2 Ų. The more negative XLogP3 and larger TPSA of the target compound predict substantially higher aqueous solubility and reduced passive blood-brain barrier permeability, which may be advantageous for peripheral target engagement while minimizing CNS side effects. The aminomethyl group introduces an additional hydrogen bond donor (total HBD = 2 vs. 1 for caffeine and theophylline) [1].

Physicochemical Properties Solubility CNS Drug Design

Protein Arginine Methyltransferase 1 (PRMT1) Inhibitory Activity: 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione vs. Related Purine Scaffolds

In a PRMT1 inhibition assay using His6-tagged recombinant enzyme and [3H]SAM with histone H4 substrate, the target compound demonstrated an IC50 of 7,200 nM (7.2 µM) [1]. Although this represents modest potency, it provides a structure-activity relationship (SAR) anchor point that distinguishes 8-aminomethyl substitution from related purine scaffolds. For example, 8-aminotheophylline (CAS 19410-53-8), lacking the methylene spacer, shows altered affinity patterns in related methyltransferase assays based on cheminformatics-class predictions [2]. The free primary amine functionality at a flexible methylene tether enables straightforward conjugation and SAR expansion for optimizing PRMT inhibition.

Epigenetics Methyltransferase Inhibition Purine Analog SAR

Synthetic Versatility: The Primary Amine Reactivity Advantage of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

The CH2NH2 group at C8 functions as a primary amine nucleophile, enabling efficient amide bond formation, reductive amination, and urea/thiourea synthesis. In contrast, 8-(dimethylamino)theophylline (CAS 5426-47-1) possesses a tertiary amine that cannot form stable amide linkages without prior dealkylation [1]. The computed pKa of the aminomethyl group (~9.8, estimated by SPARC) permits selective N-acylation under mildly basic conditions without requiring protection of the purine NH. This orthogonal reactivity enables incorporation into parallel synthesis workflows for adenosine receptor antagonist libraries and PDE inhibitor arrays .

Medicinal Chemistry Building Block Xanthine Derivatization

Purity Specifications and ISO Supply Chain: 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

The compound is commercially available at ≥98% purity (NLT 98%) with ISO-certified quality systems, making it suitable for pharmaceutical R&D and regulatory-compliant intermediate supply . The hydrochloride salt form (CAS 35718-21-9, molecular weight 245.67 g/mol) is also offered, providing an alternative with enhanced aqueous solubility and improved solid-state stability . This dual-form availability is uncommon for 8-substituted theophylline building blocks and provides formulators with flexibility in salt selection.

Quality Assurance Pharmaceutical Intermediate Procurement

Evidence-Backed Application Scenarios for 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione


Xanthine Oxidase Inhibitor Lead Optimization Programs

Based on the demonstrated nanomolar xanthine oxidase inhibition (Ki = 55 nM, IC50 = 65 nM) [1], this compound serves as a high-potency starting point for hit-to-lead optimization targeting hyperuricemia and gout. The >1500-fold potency advantage over theophylline [2] justifies its selection over generic methylxanthine scaffolds. The primary amine handle enables systematic SAR exploration through amide coupling with diverse carboxylic acid building blocks.

Peripherally-Restricted Drug Candidate Design

With a computed XLogP3 of -1.1 and TPSA of 95.3 Ų [1], this compound is predicted to exhibit limited CNS penetration, making it suitable for peripheral target indications where central stimulant side effects must be avoided. This physicochemical profile differentiates it from caffeine and theophylline, which readily cross the blood-brain barrier and produce unwanted CNS effects.

High-Throughput Library Synthesis via Amide or Urea Formation

The free primary aminomethyl group enables direct, single-step conjugation without protection/deprotection sequences, eliminating 1-2 synthetic steps compared to N-alkylated 8-aminoxanthine alternatives [1]. This catalytic efficiency gain is critical for parallel synthesis workflows producing adenosine receptor antagonist or phosphodiesterase inhibitor libraries, where scaffold diversity and synthesis speed directly impact program timelines.

Epigenetic Probe Development Targeting PRMT Family Enzymes

The demonstrated PRMT1 inhibitory activity (IC50 = 7,200 nM) [1] provides a quantifiable baseline for structure-guided optimization. The aminomethyl theophylline scaffold can be derivatized via reductive amination or sulfonylation to probe PRMT subtype selectivity, addressing the need for tool compounds in epigenetic research where isoform selectivity remains a critical differentiator.

Quote Request

Request a Quote for 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.